molecular formula C12H14N2O3 B6187271 methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate CAS No. 2648962-32-5

methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B6187271
CAS No.: 2648962-32-5
M. Wt: 234.3
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Description

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is an organic compound with the molecular formula C12H14N2O3 It is a derivative of benzoic acid and contains an imidazolidinone ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with an appropriate imidazolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)ethyl benzoate
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
  • 1-(2-Methacryloyloxyethyl)-2-imidazolidinone

Uniqueness

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is unique due to its specific structure, which combines a benzoic acid derivative with an imidazolidinone ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2648962-32-5

Molecular Formula

C12H14N2O3

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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